molecular formula C17H18F2N2O3S B2441469 1-(3,5-difluorobenzyl)-3-(piperidin-1-ylsulfonyl)pyridin-2(1H)-one CAS No. 1251605-51-2

1-(3,5-difluorobenzyl)-3-(piperidin-1-ylsulfonyl)pyridin-2(1H)-one

Cat. No.: B2441469
CAS No.: 1251605-51-2
M. Wt: 368.4
InChI Key: OEGSJAJEUIGESQ-UHFFFAOYSA-N
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Description

1-(3,5-difluorobenzyl)-3-(piperidin-1-ylsulfonyl)pyridin-2(1H)-one is a synthetic organic compound that features a pyridinone core substituted with a difluorobenzyl group and a piperidinylsulfonyl group

Properties

IUPAC Name

1-[(3,5-difluorophenyl)methyl]-3-piperidin-1-ylsulfonylpyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F2N2O3S/c18-14-9-13(10-15(19)11-14)12-20-6-4-5-16(17(20)22)25(23,24)21-7-2-1-3-8-21/h4-6,9-11H,1-3,7-8,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEGSJAJEUIGESQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=CN(C2=O)CC3=CC(=CC(=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-difluorobenzyl)-3-(piperidin-1-ylsulfonyl)pyridin-2(1H)-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyridinone Core: Starting with a suitable pyridine derivative, the core structure is synthesized through cyclization reactions.

    Introduction of the Difluorobenzyl Group: The difluorobenzyl group can be introduced via nucleophilic substitution reactions using appropriate fluorinated benzyl halides.

    Attachment of the Piperidinylsulfonyl Group: The piperidinylsulfonyl group is typically introduced through sulfonylation reactions using piperidine and sulfonyl chlorides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3,5-difluorobenzyl)-3-(piperidin-1-ylsulfonyl)pyridin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the benzyl and pyridinone moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halides, sulfonyl chlorides, and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups.

Scientific Research Applications

Anticancer Activity

Preliminary studies suggest that compounds with a similar triazolopyridinone core exhibit kinase inhibitory properties, making them potential candidates for cancer treatment. The specific mechanism of action for 1-(3,5-difluorobenzyl)-3-(piperidin-1-ylsulfonyl)pyridin-2(1H)-one remains to be elucidated, but its structural characteristics imply it could interact with various kinases involved in cancer pathways .

Antimicrobial Properties

Research indicates that related compounds in the triazolopyridine family demonstrate antimicrobial activity. The presence of the piperidine sulfonamide group may enhance this activity, suggesting that this compound could be explored for its potential as an antimicrobial agent .

Enzyme Inhibition

The compound's design allows for potential interactions with enzymes critical in various diseases. Molecular docking studies could reveal binding affinities to specific targets such as proteases or kinases, which are vital in therapeutic interventions for conditions like cancer or infectious diseases .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step synthetic pathways that include key reactions such as:

  • Formation of the pyridine core : Utilizing starting materials that contain the necessary functional groups.
  • Introduction of the difluorobenzyl moiety : This step often involves electrophilic aromatic substitution reactions.
  • Sulfonamide formation : Achieved through the reaction of piperidine with sulfonyl chlorides.

Characterization techniques such as NMR (Nuclear Magnetic Resonance) spectroscopy and LC-MS (Liquid Chromatography-Mass Spectrometry) are employed to confirm the structure and purity of the synthesized compound .

Comparative Analysis with Related Compounds

A comparative analysis can provide insights into the unique features and potential advantages of this compound over other similar compounds. The following table summarizes key features:

Compound NameKey FeaturesBiological Activity
Compound A Lacks fluorinationModerate antimicrobial
Compound B Contains trifluoromethylHigh potency against specific kinases
Compound C No sulfonamide groupLimited biological activity

This comparison highlights how the fluorination and sulfonamide functionalities in this compound may optimize its biological activity compared to structurally similar compounds .

Mechanism of Action

The mechanism of action of 1-(3,5-difluorobenzyl)-3-(piperidin-1-ylsulfonyl)pyridin-2(1H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(3,5-difluorobenzyl)-3-(piperidin-1-ylsulfonyl)pyridin-2(1H)-one: can be compared with other pyridinone derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity, biological activity, and physical properties. The presence of fluorine atoms, for example, can enhance metabolic stability and alter the compound’s interaction with biological targets.

Biological Activity

1-(3,5-Difluorobenzyl)-3-(piperidin-1-ylsulfonyl)pyridin-2(1H)-one is a novel compound with potential therapeutic applications due to its unique structural features. This compound belongs to the class of pyridinones and is characterized by the presence of a difluorobenzyl group and a piperidine sulfonamide moiety, which may influence its biological activities.

The molecular formula of this compound is C18H18F2N4O3SC_{18}H_{18}F_2N_4O_3S with a molecular weight of 408.4 g/mol. The structure includes:

  • A pyridinone core
  • A piperidine ring attached via a sulfonyl group
  • A difluorobenzyl substituent
PropertyValue
Molecular FormulaC₁₈H₁₈F₂N₄O₃S
Molecular Weight408.4 g/mol
CAS Number1251600-34-6

The exact mechanism of action for this compound has not been fully elucidated. However, based on its structural analogs:

  • Kinase Inhibition : Compounds in the triazolopyridine family have shown potential as kinase inhibitors, which are critical in cancer cell signaling pathways .
  • Binding Affinity : Molecular docking studies suggest that modifications in the piperidine or triazole moieties may enhance binding affinity to specific biological targets.

Antimicrobial Activity

A study on structurally similar compounds demonstrated notable antimicrobial activity against various bacterial strains. For instance, derivatives of triazolopyridines have been evaluated for their efficacy against Staphylococcus aureus and Escherichia coli, showing promising results .

Antimalarial Activity

In vitro assays revealed that certain triazolopyridine derivatives exhibited significant antimalarial activity against Plasmodium falciparum, with IC50 values ranging from 2.24 to 4.98 μM . Although direct studies on the target compound are lacking, these findings suggest potential antimalarial properties.

Kinase Inhibition Studies

Research has shown that triazolo[4,3-a]pyridines can act as potent inhibitors of various kinases involved in cancer progression. The introduction of fluorine atoms in similar compounds has been linked to enhanced potency and selectivity for kinase targets .

Comparative Analysis with Related Compounds

A comparison with related compounds highlights the unique position of this compound in terms of biological activity:

Compound NameKey FeaturesBiological Activity
8-(Piperidin-1-yl)triazolo[4,3-a]pyridin-3(2H)-oneNo difluorobenzyl groupAntimicrobial
2-(Benzyl)-8-(piperidin-1-yl)[1,2,4]triazolo[4,3-a]pyridineLacks fluorinationModerate activity
5-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine derivativesEnhanced lipophilicityHigh potency

Q & A

Q. What are the optimal synthetic routes for 1-(3,5-difluorobenzyl)-3-(piperidin-1-ylsulfonyl)pyridin-2(1H)-one, and how do reaction conditions influence yield?

Answer: The synthesis typically involves multi-step reactions:

Core pyridinone formation : Condensation of substituted pyridine precursors under basic conditions.

Sulfonylation : Introduction of the piperidin-1-ylsulfonyl group using sulfonyl chlorides in anhydrous solvents (e.g., THF or DCM) at 0–25°C.

Benzylation : Coupling the 3,5-difluorobenzyl group via nucleophilic substitution or metal-catalyzed cross-coupling.

Q. Key Optimization Parameters :

  • Temperature : Lower temperatures (0–5°C) during sulfonylation minimize side reactions.
  • Catalysts : Palladium catalysts (e.g., Pd(PPh₃)₄) enhance coupling efficiency in benzylation steps .
  • Purification : Column chromatography (hexane/ethyl acetate gradients) is critical for isolating the pure product, with yields typically 50–70% after optimization .

Table 1 : Example Reaction Conditions

StepReagents/ConditionsYield (%)
SulfonylationPiperidine sulfonyl chloride, THF, 0°C → rt, 12h65
Benzylation3,5-Difluorobenzyl bromide, Pd(PPh₃)₄, K₂CO₃, DMF, 80°C58

Q. How is the structural characterization of this compound validated, and what analytical techniques are essential?

Answer: Validation requires a combination of spectroscopic and crystallographic methods:

  • NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., fluorine coupling constants in the benzyl group) and piperidine ring conformation .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (C₁₈H₁₇F₂N₂O₃S; calculated 399.09 g/mol).
  • X-ray Crystallography : Resolves stereochemistry and intermolecular interactions (e.g., hydrogen bonding between sulfonyl groups and adjacent molecules) .

Q. Critical Data Interpretation :

  • Fluorine atoms in the benzyl group induce deshielding in adjacent protons (δ 6.8–7.2 ppm in ¹H NMR).
  • Piperidine sulfonyl group shows characteristic S=O stretching at 1150–1250 cm⁻¹ in IR .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data, such as conflicting IC₅₀ values across enzyme inhibition assays?

Answer: Discrepancies often arise from assay conditions:

  • Enzyme Source : Recombinant vs. native enzymes may exhibit varying sensitivity to inhibitors.
  • Buffer Composition : Phosphate vs. Tris buffers alter pH-dependent sulfonamide ionization, affecting binding affinity .
  • Solubility Limitations : Low aqueous solubility (common with fluorinated aryl groups) can artificially inflate IC₅₀ values. Use co-solvents (e.g., DMSO ≤1%) to mitigate .

Q. Methodological Adjustments :

  • Dose-Response Curves : Perform in triplicate with internal controls (e.g., sitagliptin for DPP-4 inhibition assays).
  • Surface Plasmon Resonance (SPR) : Validates direct binding kinetics (KD) to rule off-target effects .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved pharmacokinetic properties?

Answer: SAR focuses on modifying three regions:

Pyridinone Core : Introducing electron-withdrawing groups (e.g., -CF₃) enhances metabolic stability but may reduce solubility.

Sulfonyl Group : Replacing piperidine with morpholine improves water solubility but decreases blood-brain barrier penetration .

3,5-Difluorobenzyl Moiety : Substituent size correlates with CYP450 inhibition; bulkier groups reduce hepatic clearance .

Table 2 : SAR Trends

ModificationImpact
Pyridinone methylation↑ Metabolic stability, ↓ solubility
Piperidine → azetidine↑ Solubility, ↓ potency
Fluorine → chlorine↑ Lipophilicity, ↑ CYP inhibition

Q. What experimental approaches address low solubility challenges during in vivo studies?

Answer:

  • Prodrug Design : Introduce hydrolyzable esters (e.g., acetyl) at the pyridinone oxygen to enhance bioavailability .
  • Nanoformulation : Encapsulate in liposomes or PEGylated nanoparticles to improve plasma half-life .
  • Co-Crystallization : Co-crystals with succinic acid or nicotinamide enhance dissolution rates without altering pharmacodynamics .

Q. Validation Metrics :

  • Pharmacokinetic Profiling : Measure Cmax and AUC in rodent models.
  • Dynamic Light Scattering (DLS) : Confirm nanoparticle size (target: 50–150 nm) .

Q. How does the compound interact with off-target receptors, and what computational tools predict these interactions?

Answer: Off-target effects are assessed via:

  • Molecular Docking : AutoDock Vina or Schrödinger Maestro models binding to homologous enzymes (e.g., DPP-8/9 vs. DPP-4) .
  • Pharmacophore Screening : Identify shared features with known kinase inhibitors (e.g., ATP-binding pockets).
  • CYP450 Panel Assays : Test inhibition of CYP3A4/2D6 isoforms to predict drug-drug interactions .

Q. Key Findings :

  • The sulfonyl group exhibits moderate affinity for carbonic anhydrase IX (Ki ~ 200 nM) due to structural mimicry of sulfonamide inhibitors .

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